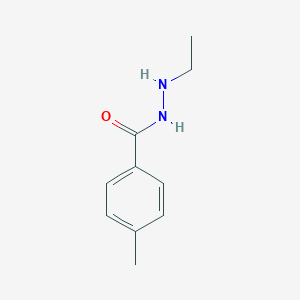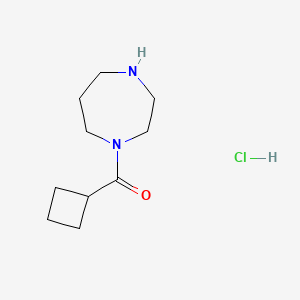
3-(4-Ethynylphenoxy)azetidine
概要
説明
Synthesis Analysis
The synthesis of azetidines, such as 3-(4-Ethynylphenoxy)azetidine, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are building blocks for polyamines by anionic and cationic ring-opening polymerization .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用
Synthesis and Chemical Properties
- Azetidine derivatives, including those similar to 3-(4-Ethynylphenoxy)azetidine, are synthesized through various chemical reactions and are evaluated for their potential in drug discovery due to their unique structural and chemical properties. These compounds are integral in the development of therapeutic agents owing to their reactivity and ability to interact with biological systems (Ye, He, & Zhang, 2011).
- Research has demonstrated the utility of azetidine and its derivatives in creating compounds with antioxidant activity, showcasing their significance in developing agents with potential health benefits (Nagavolu et al., 2017).
Medicinal Chemistry and Drug Discovery
- Azetidine compounds are explored for their applications in drug discovery, particularly due to their structural similarity to natural products and biological compounds. Their synthesis facilitates the development of novel therapeutic agents with potential activity against various diseases (Stankovic et al., 2013).
- The versatility of azetidine derivatives in synthesizing functionalized compounds is highlighted by their application in creating a range of biologically active molecules. This includes their use in synthesizing polyhydroxylated azetidine iminosugars, indicating their potential in developing treatments for diseases requiring glycosidase inhibition (Lawande et al., 2015).
Pharmaceutical Applications
- Azetidine derivatives are investigated for their pharmacological activities, including acting as dopamine antagonists. Such studies underscore the potential of azetidine-based compounds in treating conditions related to dopaminergic signaling (Metkar, Bhatia, & Desai, 2013).
- The structural modification of nucleoside analogs with azetidine moieties, such as the inclusion of 4'-C-ethynyl groups, demonstrates improved anti-HIV activity with reduced cytotoxicity. This highlights the critical role of azetidine derivatives in enhancing the therapeutic profiles of antiviral drugs (Dutschman et al., 2004).
作用機序
Safety and Hazards
将来の方向性
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The synthesis, reactivity, and application of azetidines have been published in the last years, and they are being used as motifs in drug discovery, polymerization, and chiral templates .
特性
IUPAC Name |
3-(4-ethynylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDWWWBBCCFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethynylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)


![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)



![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)



![[4-(5-Pyrimidinyl)phenyl]methanamine dihydrochloride](/img/structure/B1415919.png)
